molecular formula C6H7Cl2N B3349601 Pyridinium, 1-(chloromethyl)-, chloride CAS No. 225928-55-2

Pyridinium, 1-(chloromethyl)-, chloride

Cat. No. B3349601
CAS RN: 225928-55-2
M. Wt: 164.03 g/mol
InChI Key: GFNQSODPMSCVHF-UHFFFAOYSA-M
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Description

Pyridinium, 1-(chloromethyl)-, chloride, also known as Pyridinium chloride, is an organic chemical compound with a formula of C5H5NHCl . It is a structurally diverse pyridinium salt and is quite familiar in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

Pyridinium chloride can be produced by passing hydrogen chloride in pyridine dissolved in diethyl ether . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .


Molecular Structure Analysis

The molecular structure of Pyridinium chloride is represented as C1=CC=[NH+]C=C1.[Cl-]. It has a molecular weight of 115.56 g/mol .


Chemical Reactions Analysis

Pyridinium salts have been extensively used in cyclization reactions for the synthesis of novel heterocyclic compounds . They have unique reactivity and are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .


Physical And Chemical Properties Analysis

Pyridinium chloride appears as hygroscopic white crystals. It has a density of 1.34 g/cm3, a melting point of 144 °C, and it decomposes at its boiling point. It is soluble in water (85 g/100 mL), chloroform, and ethanol, but insoluble in diethyl ether .

Mechanism of Action

The mechanism of action of Pyridinium salts is quite diverse due to their unique reactivity. They play a significant role in the construction of nitrogen- and sulfur-containing heterocycles . They are also known for their pronounced germicidal properties .

Safety and Hazards

Pyridinium chloride is considered hazardous. It is an irritant and has several hazard statements including H302, H312, H315, H319, H332, H335 . It is stable under normal conditions but incompatible with strong oxidizing agents and strong bases .

Future Directions

Pyridinium salts have been highlighted for their synthetic routes, reactivity, and their importance in various fields. They are being studied for their potential applications in materials science and biological issues related to gene delivery . They are also being explored for their potential in the synthesis of novel heterocyclic compounds .

properties

IUPAC Name

1-(chloromethyl)pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN.ClH/c7-6-8-4-2-1-3-5-8;/h1-5H,6H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNQSODPMSCVHF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444628
Record name Pyridinium, 1-(chloromethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 1-(chloromethyl)-, chloride

CAS RN

225928-55-2
Record name Pyridinium, 1-(chloromethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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